TR-FRET Potency Comparison: UNC9512 vs. Hit Compound UNC8531 and Negative Control UNC9518
In a TR-FRET displacement assay measuring binding to the 53BP1 TTD, UNC9512 demonstrates potent antagonism with an IC50 of 0.46 ± 0.21 μM, which is comparable to the hit compound UNC8531 (0.47 ± 0.09 μM). However, this assay alone does not fully capture the improvements in binding thermodynamics or kinetics. In contrast, the structurally related negative control UNC9518 (compound 19) shows an IC50 of >33 μM, confirming that the specific methyl-piperazine Kme mimetic of UNC9512 is essential for activity [1].
| Evidence Dimension | Binding Potency (TR-FRET IC50) |
|---|---|
| Target Compound Data | UNC9512: 0.46 ± 0.21 μM |
| Comparator Or Baseline | UNC8531: 0.47 ± 0.09 μM; UNC9518: >33 μM |
| Quantified Difference | UNC9512 is ~71-fold more potent than UNC9518, and essentially equipotent to UNC8531 in this primary assay. |
| Conditions | TR-FRET displacement assay; mean ± SD of ≥3 replicates |
Why This Matters
This confirms UNC9512's high target affinity and validates its activity against an inactive control, enabling clear interpretation of phenotypic outcomes in cellular experiments.
- [1] Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen. J Med Chem. 2023;66(20):14133-14149. View Source
